molecular formula C18H13ClF3N3O2 B2949627 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione CAS No. 251310-60-8

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B2949627
CAS RN: 251310-60-8
M. Wt: 395.77
InChI Key: MAGCEXNUMIEXDI-UHFFFAOYSA-N
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Description

The compound is a pyrimidinedione derivative, which is a class of compounds that includes various pharmaceuticals . The trifluoromethyl group and the chloro group attached to the pyridine ring could potentially influence the compound’s reactivity and biological activity .


Molecular Structure Analysis

The compound contains a pyrimidinedione moiety, a phenethyl group, and a 3-chloro-5-(trifluoromethyl)pyridinyl group. The presence of these groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity could be influenced by the trifluoromethyl group and the chloro group on the pyridine ring. These groups are often involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrimidinediones and trifluoromethylpyridines are found in various pharmaceuticals and could interact with different biological targets .

Future Directions

The compound could potentially be explored for various applications, given the wide range of biological activities associated with pyrimidinediones and trifluoromethylpyridines .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenylethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c19-14-10-13(18(20,21)22)11-23-16(14)25-9-7-15(26)24(17(25)27)8-6-12-4-2-1-3-5-12/h1-5,7,9-11H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGCEXNUMIEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C=CN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione

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